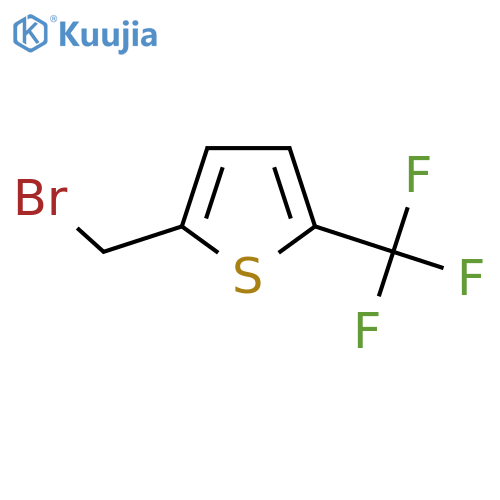

Cas no 1379327-48-6 (2-(bromomethyl)-5-(trifluoromethyl)thiophene)

1379327-48-6 structure

商品名:2-(bromomethyl)-5-(trifluoromethyl)thiophene

CAS番号:1379327-48-6

MF:C6H4BrF3S

メガワット:245.060170173645

MDL:MFCD12407098

CID:4697866

PubChem ID:90318271

2-(bromomethyl)-5-(trifluoromethyl)thiophene 化学的及び物理的性質

名前と識別子

-

- Thiophene, 2-(bromomethyl)-5-(trifluoromethyl)-

- 2-(bromomethyl)-5-(trifluoromethyl)thiophene

-

- MDL: MFCD12407098

- インチ: 1S/C6H4BrF3S/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2

- InChIKey: RQMHQBOANGFZLA-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC=C(C(F)(F)F)S1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 136

- トポロジー分子極性表面積: 28.2

2-(bromomethyl)-5-(trifluoromethyl)thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-3833-5g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95%+ | 5g |

$3966.0 | 2023-09-06 | |

| Enamine | EN300-1932823-0.25g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95% | 0.25g |

$679.0 | 2023-09-17 | |

| Life Chemicals | F2147-3833-10g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95%+ | 10g |

$5660.0 | 2023-09-06 | |

| Enamine | EN300-1932823-5.0g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95% | 5.0g |

$3977.0 | 2023-07-10 | |

| Life Chemicals | F2147-3833-0.5g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95%+ | 0.5g |

$1255.0 | 2023-09-06 | |

| Enamine | EN300-1932823-10g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95% | 10g |

$5897.0 | 2023-09-17 | |

| 1PlusChem | 1P020L3H-2.5g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95% | 2.5g |

$3385.00 | 2024-06-21 | |

| 1PlusChem | 1P020L3H-5g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95% | 5g |

$4978.00 | 2024-06-21 | |

| 1PlusChem | 1P020L3H-10g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95% | 10g |

$7351.00 | 2024-06-21 | |

| Aaron | AR020LBT-5g |

2-(bromomethyl)-5-(trifluoromethyl)thiophene |

1379327-48-6 | 95% | 5g |

$5494.00 | 2025-02-14 |

2-(bromomethyl)-5-(trifluoromethyl)thiophene 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1379327-48-6 (2-(bromomethyl)-5-(trifluoromethyl)thiophene) 関連製品

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量